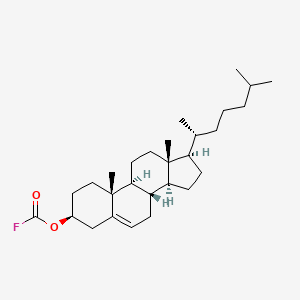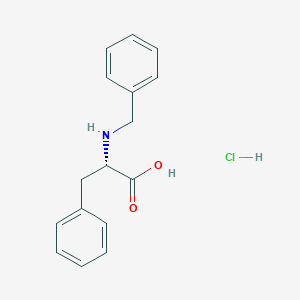
N-Benzyl-L-phenylalanine--hydrogen chloride (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Benzyl-L-phenylalanine–hydrogen chloride (1/1) is a chemical compound with the molecular formula C16H17NO2·HCl. It is a derivative of phenylalanine, an essential amino acid, and is often used in various chemical and biological research applications. This compound is known for its unique structural properties, which make it valuable in the synthesis of other complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-L-phenylalanine–hydrogen chloride (1/1) typically involves the benzylation of L-phenylalanine. One common method includes the reaction of L-phenylalanine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is then isolated and purified.
Industrial Production Methods
In industrial settings, the production of N-Benzyl-L-phenylalanine–hydrogen chloride (1/1) may involve more advanced techniques such as catalytic hydrogenation or enzymatic synthesis. These methods ensure higher yields and purity of the final product. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-Benzyl-L-phenylalanine–hydrogen chloride (1/1) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used as reducing agents.
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are used in substitution reactions.
Major Products Formed
Oxidation: Formation of benzyl ketones or benzoic acids.
Reduction: Formation of benzyl alcohols or benzylamines.
Substitution: Formation of various substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
N-Benzyl-L-phenylalanine–hydrogen chloride (1/1) has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein synthesis.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-Benzyl-L-phenylalanine–hydrogen chloride (1/1) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of certain biochemical pathways, depending on its structure and functional groups. The benzyl group enhances its binding affinity to target molecules, thereby modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Phenylalanine: The parent compound, an essential amino acid involved in protein synthesis.
N-Benzyl-D-phenylalanine: A stereoisomer with different biological activity.
N-Benzyl-L-tyrosine: A similar compound with an additional hydroxyl group on the aromatic ring.
Uniqueness
N-Benzyl-L-phenylalanine–hydrogen chloride (1/1) is unique due to its specific benzylation pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in diverse research fields make it a valuable compound for scientific studies.
Eigenschaften
CAS-Nummer |
68319-47-1 |
|---|---|
Molekularformel |
C16H18ClNO2 |
Molekulargewicht |
291.77 g/mol |
IUPAC-Name |
(2S)-2-(benzylamino)-3-phenylpropanoic acid;hydrochloride |
InChI |
InChI=1S/C16H17NO2.ClH/c18-16(19)15(11-13-7-3-1-4-8-13)17-12-14-9-5-2-6-10-14;/h1-10,15,17H,11-12H2,(H,18,19);1H/t15-;/m0./s1 |
InChI-Schlüssel |
PAOFFOOJTPWOIJ-RSAXXLAASA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NCC2=CC=CC=C2.Cl |
Kanonische SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NCC2=CC=CC=C2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,7-Naphthalenedisulfonic acid, 5-[[2,4-dihydroxy-5-[[4-(6-methyl-4-sulfo-2-benzothiazolyl)phenyl]azo]phenyl]azo]-4-hydroxy-3-[(4-nitrophenyl)azo]-](/img/structure/B14469980.png)
![5-[4-(Nonyloxy)phenyl]-2-(4-nonylphenyl)pyrimidine](/img/structure/B14469990.png)
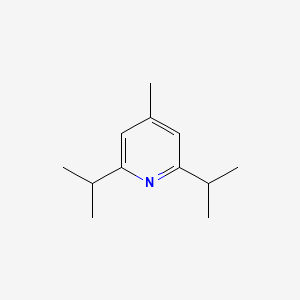
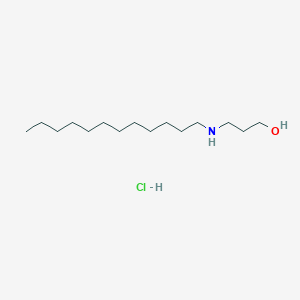
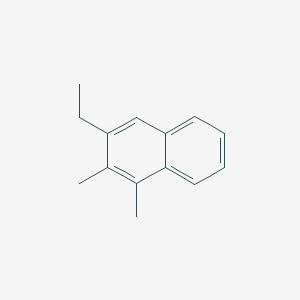
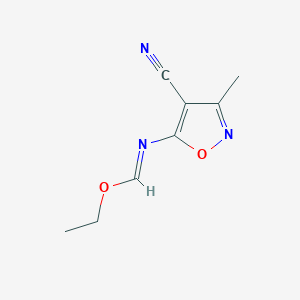
![Propanenitrile, 3-[[2-(2-furanylmethyl)cyclopentyl]amino]-](/img/structure/B14470013.png)

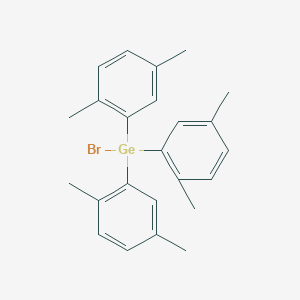

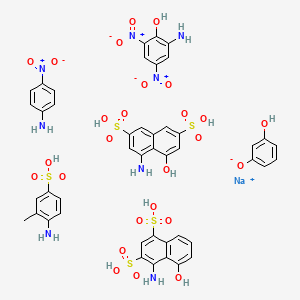
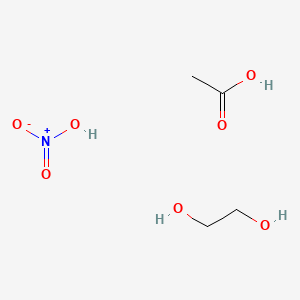
![N,N'-(1,4-Phenylene)bis[4-(dimethylamino)benzamide]](/img/structure/B14470057.png)
